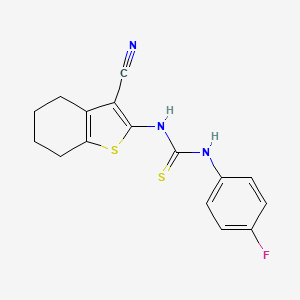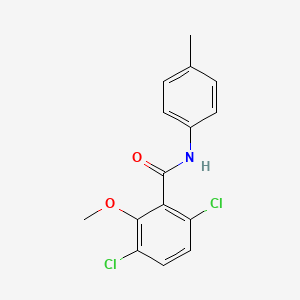![molecular formula C15H15F2N3O3 B5540570 N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)
N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions and pathways, often leveraging fluorinated intermediates for enhanced activity and specificity. For instance, the preparation of difluoromethoxylated heterocycles, which share some structural features with the target compound, has been developed using difluoromethyl triflate under specific conditions to introduce fluorine atoms into the molecule, a method that could potentially be adapted for the synthesis of our target compound (Landelle et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to our target involves complex arrangements of atoms and functional groups, contributing to their biological activity and chemical reactivity. Techniques such as X-ray diffraction and NMR spectroscopy are essential tools for determining the precise molecular configuration, aiding in understanding the relationship between structure and function (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs often include cyclopropanation, a critical step in modifying the core structure to enhance desired properties. For example, gold(I)-catalyzed oxidative cyclopropanation has been employed in synthesizing cyclopropane carboxaldehyde derivatives from propiolamides (Yeom & Shin, 2013). Such reactions are pivotal in the synthesis and modification of the target compound.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The crystalline structure and physical behavior under different conditions can significantly influence the compound's utility in various applications. Detailed analysis using crystallography and thermal analysis provides insights into these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's applicability in different scientific domains. For instance, the reactivity of imidazolidinyl derivatives under various conditions can reveal potential applications and limitations of our target compound. Studies have shown that such compounds can undergo specific reactions to yield products with significant biological or chemical activity (Hussein & Moustafa, 2023).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Tri- and Difluoromethoxylated N-based Heterocycles : Research on the synthesis of F3CO- and F2HCO-analogues of imidacloprid and thiacloprid demonstrated the development of novel compounds with potential insecticidal activity. This work highlights the synthesis strategies and biological evaluations of these compounds, providing insights into their potential applications in pest control (Landelle et al., 2017).
Antifungal and Antibacterial Derivatives : Studies on new 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives revealed their synthesis, reactions, and evaluation of antibacterial and antifungal activities. These compounds showed significant activities against tested organisms, highlighting their potential in developing new therapeutic agents (El-Sharief et al., 2016).
Herbicidal Activity
- Herbicidal Applications : The synthesis and herbicidal activity of certain compounds, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, were investigated, indicating their effectiveness in weed control. This research suggests potential agricultural applications for these chemical entities (Liu et al., 2008).
Chemical Synthesis Techniques
- Novel Synthesis Approaches : Investigations into the synthesis of imidazol(in)ium-2-carboxylates as precursors for N-heterocyclic carbene in catalysis demonstrated innovative approaches to creating compounds for olefin metathesis and cyclopropanation reactions. Such research outlines the versatility of these compounds in synthetic chemistry applications (Tudose et al., 2006).
Propriétés
IUPAC Name |
N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c16-8-1-2-10(17)9(7-8)15(5-6-15)20-12(21)4-3-11-13(22)19-14(23)18-11/h1-2,7,11H,3-6H2,(H,20,21)(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYJSOTPPWBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)F)NC(=O)CCC3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)


![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)
![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)
